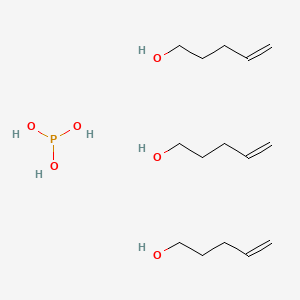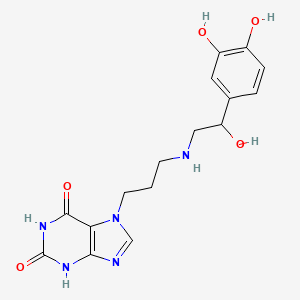
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline is a synthetic compound that combines theophylline, a well-known bronchodilator, with a catecholamine structure. This compound is of interest due to its potential therapeutic applications, particularly in respiratory medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline typically involves the following steps:
Starting Materials: Theophylline and 3,4-dihydroxyphenylacetic acid.
Reaction: Theophylline is reacted with 3,4-dihydroxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The catechol moiety can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups on the catechol ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced catechol functionality.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of catecholamines and theophylline derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Potential therapeutic agent for respiratory diseases due to its bronchodilatory properties.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the following mechanisms:
Bronchodilation: Theophylline component relaxes bronchial smooth muscles by inhibiting phosphodiesterase, leading to increased cyclic AMP levels.
Catecholamine Activity: The catechol moiety interacts with adrenergic receptors, enhancing bronchodilatory effects and potentially providing anti-inflammatory benefits.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease.
Dopamine: A catecholamine neurotransmitter with various physiological roles, including vasodilation and modulation of neurotransmission.
Epinephrine: Another catecholamine with potent bronchodilatory and vasoconstrictive properties.
Uniqueness
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline is unique due to its dual functionality, combining the bronchodilatory effects of theophylline with the adrenergic activity of catecholamines. This dual action may offer enhanced therapeutic benefits in respiratory medicine compared to using either component alone.
Properties
CAS No. |
41760-38-7 |
|---|---|
Molecular Formula |
C16H19N5O5 |
Molecular Weight |
361.35 g/mol |
IUPAC Name |
7-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C16H19N5O5/c22-10-3-2-9(6-11(10)23)12(24)7-17-4-1-5-21-8-18-14-13(21)15(25)20-16(26)19-14/h2-3,6,8,12,17,22-24H,1,4-5,7H2,(H2,19,20,25,26) |
InChI Key |
CQJHLGPXGGFKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CNCCCN2C=NC3=C2C(=O)NC(=O)N3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


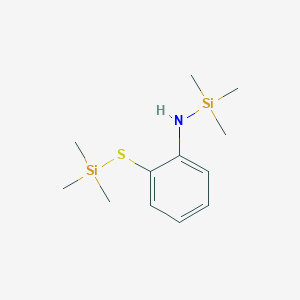
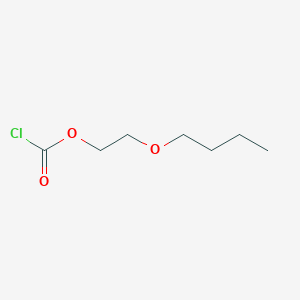
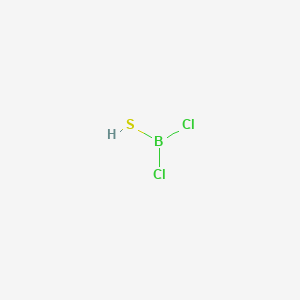
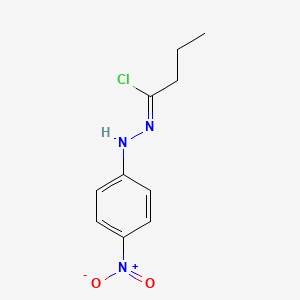
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
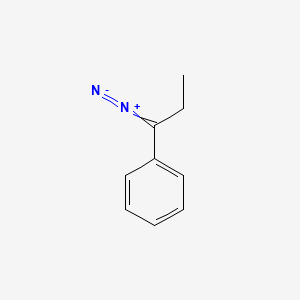
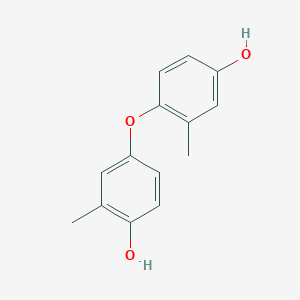


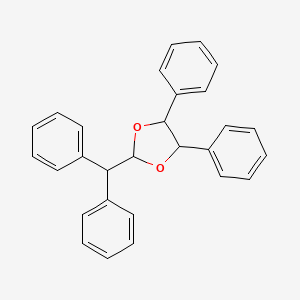
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
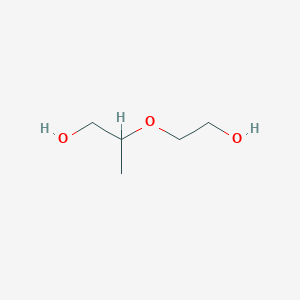
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
